4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
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Overview
Description
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is a complex organic compound known for its applications in the field of organic electronics, particularly in the development of polymer semiconductors. This compound is characterized by its unique structure, which includes bromine, fluorine, and thiophene groups, making it a valuable material for various scientific and industrial applications .
Preparation Methods
The synthesis of 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole typically involves multiple steps. One common method includes the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . This reaction is followed by further functionalization to introduce the dodecylthiophene groups. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The thiophene groups can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger polymeric structures.
Scientific Research Applications
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is widely used in scientific research due to its unique electronic properties. Some of its applications include:
Organic Electronics: It is used in the synthesis of polymer semiconductors for photovoltaic solar cells, enhancing the efficiency of light absorption and charge transport.
Fluorescent Sensors: The compound’s ability to emit light makes it useful in the development of fluorescent sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole involves its interaction with light and its ability to transport charge. The compound’s molecular structure allows it to absorb light efficiently, generating excited states that can participate in electron transfer processes. This property is crucial for its applications in photovoltaic devices and photocatalysis .
Comparison with Similar Compounds
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole can be compared with other similar compounds, such as:
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound lacks the dodecyl groups, which may affect its solubility and electronic properties.
4,7-Bis(5-bromo-4-ethylhexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: The presence of ethylhexyl groups instead of dodecyl groups can influence the compound’s packing and film-forming properties.
The uniqueness of this compound lies in its combination of bromine, fluorine, and long alkyl chains, which collectively enhance its performance in electronic applications.
Properties
Molecular Formula |
C38H52Br2F2N2S3 |
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Molecular Weight |
830.8 g/mol |
IUPAC Name |
4,7-bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C38H52Br2F2N2S3/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-29(45-37(27)39)31-33(41)34(42)32(36-35(31)43-47-44-36)30-26-28(38(40)46-30)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI Key |
VNGCBIZJBRCKRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCCCCCCCC)F)F)Br |
Origin of Product |
United States |
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